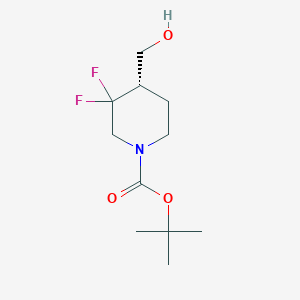

tert-Butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C11H19F2NO3 |

|---|---|

Molecular Weight |

251.27 g/mol |

IUPAC Name |

tert-butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-8(6-15)11(12,13)7-14/h8,15H,4-7H2,1-3H3/t8-/m0/s1 |

InChI Key |

GBFXSKJJISVIRA-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)CO |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CO |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Fluoropyridines

Palladium-catalyzed hydrogenation of fluorinated pyridines represents a robust method for constructing the piperidine backbone. This approach leverages the inherent reactivity of fluorine-substituted pyridines under hydrogenation conditions to yield cis -fluorinated piperidines with high diastereoselectivity.

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Heterogeneous Pd/C or Pd(OAc)₂ in EtOH/DMSO | |

| Conditions | H₂ (1–3 atm), 25–80°C, 12–24 h | |

| Diastereoselectivity | >95:5 (cis) | |

| Yield | 60–85% |

Mechanistic Insight :

Hydrogenation proceeds via adsorption of H₂ onto the catalyst surface, followed by sequential addition to the pyridine nitrogen and α-carbon. The electron-withdrawing fluorine atoms enhance the electrophilicity of the pyridine ring, accelerating hydrogenation.

Oxidation-Reduction Strategy

This method involves two-steps:

-

Oxidation of 4-hydroxy to 4-keto piperidine using DMP.

-

Reduction of the ketone to hydroxymethyl via Grignard or borohydride reagents.

Step 1: Oxidation with Dess-Martin Periodinane

DMP selectively oxidizes secondary alcohols to ketones under mild conditions:

| Reagent | Conditions | Outcome | Source |

|---|---|---|---|

| DMP (15% in CH₂Cl₂) | 0°C → RT, inert atmosphere, 1–2 h | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |

| Yield | 70–90% |

Note : Molecular sieves are used to scavenge water, ensuring anhydrous conditions critical for oxidation.

Step 2: Ketone Reduction to Hydroxymethyl

The ketone intermediate is reduced using NaBH₄ or LiAlH₄. For example:

Horner-Wadsworth-Emmons Reaction

This method introduces the hydroxymethyl group via enolate alkylation. Triethyl phosphonoacetate reacts with a ketone intermediate to form an α,β-unsaturated ester, which is subsequently reduced:

| Step | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Enolate Formation | NaH, THF, 0°C → RT | Alkylidene intermediate | |

| Reduction | H₂/Pd-C, EtOH | Hydroxymethyl group |

Key Advantage : Stereoselective formation of the (4S)-configuration is achieved during the hydrogenation step.

Stereochemical Control

The (4S)-configuration is established through:

-

Chiral auxiliaries : Use of oxazolidine-substituted pyridines during hydrogenation.

-

Catalytic asymmetric hydrogenation : Pd-based catalysts with chiral ligands (e.g., BINAP derivatives) achieve enantioselectivity >95:5.

Functional Group Transformations

Mesylation of Hydroxyl Groups

Methanesulfonyl chloride (MsCl) is employed to protect hydroxyl groups during synthesis:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| MsCl, Et₃N, CH₂Cl₂ | 0°C → RT, 1–2 h | tert-Butyl 3,3-difluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate | |

| Yield | 90–100% |

Role : Prevents undesired side reactions during subsequent steps (e.g., nucleophilic substitutions).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The compound can undergo reduction reactions to modify the piperidine ring or other functional groups.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its role as a building block in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with enhanced biological activity.

Notable Applications :

- Antiviral Agents : Research indicates that derivatives of piperidine compounds exhibit antiviral properties. The difluoromethyl group may enhance the binding affinity to viral targets, making it a candidate for antiviral drug development .

- Analgesics : Compounds similar to tert-butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate have been evaluated for their analgesic properties, potentially offering new pathways for pain management therapies .

Protein Degradation

This compound has been identified as a component in the development of protein degraders, which are innovative therapeutic strategies aimed at selectively degrading disease-causing proteins. The incorporation of this compound into molecular designs can enhance the efficacy of targeted protein degradation .

Fluorinated Pharmaceuticals

Fluorinated compounds are known for their metabolic stability and improved pharmacokinetic properties. The presence of difluoro groups in this compound can lead to enhanced lipophilicity and bioavailability, making it suitable for further development in drug formulations .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : tert-Butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate

- CAS No.: 1303974-47-1 (stereochemistry unspecified in literature)

- Molecular Formula: C₁₁H₁₉F₂NO₃

- Molecular Weight : 251.27 g/mol

- Physical State: Likely a solid (based on analogs, e.g., light yellow solid for tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) .

Structural Features :

- Contains a piperidine ring with 3,3-difluoro substitution and a hydroxymethyl group at the 4-position.

- The tert-butyl carbamate (Boc) group at the 1-position enhances steric protection and modulates reactivity .

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

Fluorination Pattern: The target compound’s 3,3-difluoro substitution (vs. monofluoro in CAS 159635-49-1) increases electronegativity and metabolic stability . Fluorine atoms at the 3-position reduce basicity of the piperidine nitrogen, affecting solubility and binding affinity .

Hydroxymethyl vs. Hydroxyethyl/Methylsulfonyloxy :

- The hydroxymethyl group (target compound) offers a primary alcohol for further functionalization (e.g., phosphorylation or esterification) .

- In contrast, 2-hydroxyethyl (CAS 1334415-93-8) provides a longer chain for hydrophobic interactions, while methylsulfonyloxy (CAS 1881296-52-1) introduces a leaving group for nucleophilic substitution .

Stereochemical Variations :

- The cis-3-fluoro analog (CAS 159635-49-1) demonstrates how stereochemistry impacts conformational flexibility and target binding .

Biological Activity

tert-Butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate, with CAS number 1303974-47-1, is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluoromethyl group and a hydroxymethyl substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological assays, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 251.27 g/mol

- Purity : Typically assessed in laboratory settings, with specifications often exceeding 95%.

Synthesis and Structural Analysis

The synthesis of this compound involves several steps that typically include the introduction of fluorine atoms and the formation of the piperidine ring. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Enzyme Inhibition Studies

Research has shown that fluorinated piperidines can exhibit significant biological activity through enzyme inhibition. A study involving a library of fluorinated piperidines demonstrated their inhibitory effects on various proteolytic enzymes. Notably:

- β-secretase : Involved in Alzheimer's disease pathology, compounds similar to this compound showed promising inhibitory activity.

- MMP-2 : Matrix metalloproteinase involved in extracellular matrix remodeling; compounds were screened for their ability to inhibit this enzyme effectively .

Toxicity and Safety Profile

The safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary hazard assessments indicate:

- Signal Word : Warning

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Case Study 1: hERG Affinity Assessment

A chemoinformatic analysis indicated that the inclusion of difluoromethyl groups could decrease the basicity of piperidine derivatives. This reduction in basicity correlates with lower hERG affinity, suggesting a potentially favorable safety profile regarding cardiac toxicity .

Case Study 2: Structure-Activity Relationship (SAR)

A SAR study conducted on related piperidine compounds highlighted that modifications at the 4-position significantly affect biological activity. Compounds with hydroxymethyl groups exhibited enhanced interactions with target proteins compared to their non-fluorinated counterparts .

Summary Table of Biological Activities

| Compound | Target Enzyme | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| This compound | β-secretase | TBD | Inhibitor |

| This compound | MMP-2 | TBD | Inhibitor |

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step sequences starting from chiral piperidine precursors. Key steps include fluorination (e.g., using DAST or Selectfluor®) and hydroxymethylation via reductive amination or hydroxyl protection/deprotection strategies. To ensure stereochemical integrity:

- Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric induction .

- Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral shift reagents .

- Confirm absolute configuration via X-ray crystallography (as in for analogous compounds) .

Q. Which analytical techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?

- Methodological Answer :

- NMR : Use NMR to resolve fluorine environments and - HSQC for carbon-proton correlations. Discrepancies in splitting patterns may arise from dynamic rotational isomerism; variable-temperature NMR can clarify .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula. Discrepancies between calculated and observed isotopic peaks may indicate impurities, requiring purification via preparative HPLC .

- IR Spectroscopy : Validate hydroxymethyl (-OH) and carbonyl (C=O) groups. Overlapping peaks (e.g., -OH vs. moisture) are resolved by drying samples under vacuum .

Q. What in vitro biological screening approaches are suitable for initial assessment of this compound’s activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled assays) to screen for kinase or protease inhibition. Include positive controls (e.g., staurosporine) and validate results with dose-response curves (IC) .

- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations in model cell lines (e.g., HEK293), normalizing to protein content .

Advanced Research Questions

Q. How do reaction kinetics and solvent effects influence the stability of the hydroxymethyl group under basic or acidic conditions?

- Methodological Answer :

- Kinetic Studies : Perform time-resolved NMR in deuterated solvents (e.g., DO, CDOD) under varying pH. For example, hydroxymethyl oxidation to carboxylate is pH-dependent, with pseudo-first-order kinetics observed in basic conditions .

- Solvent Screening : Compare degradation rates in polar aprotic (DMF, DMSO) vs. protic (MeOH, HO) solvents. Stabilization via hydrogen-bonding in protic solvents reduces oxidation rates .

Q. What computational strategies predict the compound’s binding affinity to neurological targets (e.g., GABA receptors)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite with receptor PDB structures (e.g., 6HUP for GABA). Validate poses via molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .

- QSAR Modeling : Train models on fluorinated piperidine datasets to correlate substituent effects (e.g., difluoro vs. monofluoro) with IC values .

Q. How does the compound’s stereochemistry impact its metabolic stability in hepatic microsomes?

- Methodological Answer :

- In Vitro Metabolism : Incubate enantiomers with human liver microsomes (HLMs) and NADPH. Quantify parent compound depletion via LC-MS/MS. The (4S) configuration may exhibit slower CYP3A4-mediated oxidation due to steric hindrance .

- Chiral Metabolite ID : Use chiral columns (e.g., Chiralcel® OD-H) to resolve hydroxylated metabolites. Compare metabolic pathways between enantiomers .

Q. What strategies mitigate racemization during large-scale synthesis or prolonged storage?

- Methodological Answer :

- Process Optimization : Avoid high temperatures (>40°C) during Boc-deprotection (use TFA/DCM at 0°C). Monitor racemization via periodic chiral HPLC checks .

- Formulation : Lyophilize with cryoprotectants (trehalose) to stabilize the solid state. Storage at -20°C under argon minimizes hydrolytic degradation .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported biological activities between analogous compounds?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., tert-butyl vs. benzyl carbamates) using in-house assays. For example, difluoro substitution may enhance target binding vs. monofluoro analogs .

- Orthogonal Assays : Validate conflicting cytotoxicity data (e.g., MTT vs. ATP-luciferase assays) to rule out assay-specific artifacts .

Comparative Analysis

Q. How does this compound’s reactivity differ from non-fluorinated or pyrrolidine-based analogs in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Reactions : Fluorine electron-withdrawing effects activate the piperidine ring for Pd-catalyzed coupling. Compare yields with tert-butyl (4R)-4-methylpiperidine-1-carboxylate; fluorinated derivatives show higher reactivity (70–85% vs. 50–60%) .

- Steric Effects : Pyrrolidine analogs (e.g., ) exhibit faster ring-opening due to reduced steric hindrance .

Stability & Handling

Q. What are the critical storage conditions to prevent degradation of the hydroxymethyl group?

- Methodological Answer :

- Temperature : Store at -20°C in amber vials to avoid light-induced oxidation.

- Humidity Control : Use desiccants (silica gel) in sealed containers.

- Solvent Compatibility : Dissolve in anhydrous DMSO for long-term stock solutions; avoid aqueous buffers unless immediately used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.